(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c1-14-8-9-16(12-19(14)24)26-23-18(22(27)25-13-17-6-4-10-29-17)11-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJTZLOMPHJQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide, identified by its CAS number 1327184-87-1, belongs to the class of chromene derivatives. This class of compounds has garnered attention for its potential therapeutic applications due to various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a chromene backbone with a furan moiety and a chloro-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 408.84 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN2O4 |
| Molecular Weight | 408.84 g/mol |
| CAS Number | 1327184-87-1 |
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit promising anticancer properties. For instance, research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study: In Vitro Cytotoxicity
- A study evaluated the cytotoxic effects of related chromene derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated significant IC50 values ranging from 10 to 30 µM, suggesting potent anticancer activity.
Anti-inflammatory Properties
Chromene derivatives have also been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.
- Case Study: Inhibition of Pro-inflammatory Cytokines
- In an experimental model, a related compound was shown to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have been documented against various pathogens, including bacteria and fungi.
- Case Study: Antimicrobial Screening
- A screening assay demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Chloro Group : The presence of the chloro group on the phenyl ring enhances cytotoxicity.
- Furan Moiety : The furan substitution is critical for anti-inflammatory activity.
Table: Summary of Biological Activities
| Activity Type | Mechanism | IC50/MIC Values |
|---|---|---|
| Anticancer | Induction of apoptosis | 10 - 30 µM |
| Anti-inflammatory | Inhibition of cytokines | Not specified |
| Antimicrobial | Inhibition of bacterial growth | < 50 µg/mL |
Q & A
Q. What are the optimal synthetic routes for preparing (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Chromene Core Formation : Cyclization of salicylaldehyde derivatives with propargyl alcohol under acidic conditions (e.g., H₂SO₄) to form the 2H-chromene scaffold .
Imino Group Introduction : Condensation of the chromene intermediate with 3-chloro-4-methylaniline in ethanol under reflux, catalyzed by acetic acid, to establish the Z-configuration imine .
Carboxamide Functionalization : Coupling the chromene-imino intermediate with furfurylamine using EDC/HOBt in DMF to install the N-(furan-2-ylmethyl) group .
Key parameters: Temperature (70–100°C), solvent polarity, and catalyst choice significantly impact yield (typically 45–60%) and purity (>95% by HPLC).
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C8, imino Z-configuration) and furan methylene protons (δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 465.12 (calculated for C₂₄H₂₂ClN₂O₃) .
- HPLC-PDA : Purity >98% using a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR2) due to the chromene core’s ATP-binding pocket affinity .
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–50 µM concentrations .
- Anti-inflammatory Potential : COX-2 inhibition measured via ELISA .
Structural features (chloro, methoxy, furan) enhance solubility and target selectivity .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for structurally similar chromene derivatives?
- Methodological Answer : Discrepancies often arise from:
- Varied Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
- Stereochemical Purity : Validate Z/E imino configuration via NOESY NMR .
- Comparative SAR Studies : Test analogs (e.g., replacing furan with pyridine) to isolate functional group contributions .
Use meta-analysis tools (e.g., RevMan) to reconcile data from multiple studies .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Address metabolic weaknesses:
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., furan oxidation). Introduce blocking groups (e.g., methyl on furan) .
- Solubility Enhancement : Use salt forms (e.g., HCl) or co-solvents (PEG 400) .
- Plasma Protein Binding : Measure via equilibrium dialysis; modify lipophilic groups (e.g., methoxy → hydroxyl) to reduce binding .
Q. How to design experiments elucidating the compound’s mechanism of action?
- Methodological Answer : Integrate:
- Target Identification : Chemoproteomics (pull-down assays with biotinylated analogs) .
- Structural Biology : Co-crystallization with suspected targets (e.g., kinases) resolved via X-ray diffraction .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis pathways) .
Computational docking (AutoDock Vina) predicts binding modes to prioritize targets .
Q. What advanced techniques validate enantiomeric purity and its impact on bioactivity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
- Enantiomer-Specific Bioassays : Test isolated R/S forms in kinase assays; differences >10-fold indicate chirality-driven activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
